N-[3-({[3-(acetylamino)benzyl][(4-bromophenyl)sulfonyl]amino}methyl)phenyl]acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that derivatives of the compound exhibit significant antimicrobial properties. For instance, a study focused on the synthesis of novel sulphonamide derivatives, demonstrating good antimicrobial activity against various strains. Computational calculations further supported these findings, highlighting the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Anticonvulsant Properties
Another area of application involves the compound's role in synthesizing functionalized amino acid anticonvulsants. Structural analysis of these derivatives has provided insights into their anticonvulsant activities, indicating their potential in therapeutic applications (Camerman et al., 2005).
Enzyme Inhibitory Potential
The compound has also been utilized in synthesizing new sulfonamides with benzodioxane and acetamide moieties, showing substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests the compound's utility in addressing diseases related to these enzymes (Abbasi et al., 2019).
Theoretical and Computational Studies
Furthermore, theoretical investigations and computational calculations have been applied to assess the reactivity and potential applications of sulfonamide derivatives in treating conditions like malaria and COVID-19. These studies underscore the versatility of the compound in drug discovery and development (Fahim & Ismael, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-[[(3-acetamidophenyl)methyl-(4-bromophenyl)sulfonylamino]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O4S/c1-17(29)26-22-7-3-5-19(13-22)15-28(33(31,32)24-11-9-21(25)10-12-24)16-20-6-4-8-23(14-20)27-18(2)30/h3-14H,15-16H2,1-2H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRGUKOCWPXGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CN(CC2=CC(=CC=C2)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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